molecular formula C13H17Br2NO2S B2752325 1-(2,5-Dibromobenzenesulfonyl)-2-ethylpiperidine CAS No. 447410-64-2

1-(2,5-Dibromobenzenesulfonyl)-2-ethylpiperidine

Cat. No. B2752325
CAS RN: 447410-64-2
M. Wt: 411.15
InChI Key: ZLKKGTPDAYAHFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,5-Dibromobenzenesulfonyl)-2-ethylpiperidine, commonly known as DBS-PEP, is a chemical compound that has garnered attention in the scientific community due to its potential as a therapeutic agent. DBS-PEP is a piperidine derivative that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for a variety of applications. In

Scientific Research Applications

DBS-PEP has been studied for its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, DBS-PEP has been shown to inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. In Alzheimer's disease research, DBS-PEP has been shown to reduce the accumulation of amyloid-beta plaques in the brain, which are a hallmark of the disease. In Parkinson's disease research, DBS-PEP has been shown to protect dopaminergic neurons from oxidative stress-induced cell death.

Mechanism of Action

The mechanism of action of DBS-PEP is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. DBS-PEP has been shown to activate the ERK1/2 pathway, which is involved in cell survival and proliferation. It has also been shown to inhibit the Akt pathway, which is involved in cell growth and survival. Additionally, DBS-PEP has been shown to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and DNA repair.
Biochemical and Physiological Effects
DBS-PEP has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that DBS-PEP can induce apoptosis and inhibit cell proliferation in various cancer cell lines. DBS-PEP has also been shown to reduce the accumulation of amyloid-beta plaques in the brain, which are a hallmark of Alzheimer's disease. In Parkinson's disease research, DBS-PEP has been shown to protect dopaminergic neurons from oxidative stress-induced cell death. Additionally, DBS-PEP has been shown to have anti-inflammatory effects, which may be beneficial for various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using DBS-PEP in lab experiments is its potential as a therapeutic agent for various diseases. DBS-PEP has been shown to have promising results in cancer, Alzheimer's disease, and Parkinson's disease research. Another advantage is that DBS-PEP is relatively easy to synthesize and purify, making it accessible for researchers. However, one limitation of using DBS-PEP in lab experiments is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent. Additionally, more research is needed to determine the optimal dosage and administration of DBS-PEP for various applications.

Future Directions

For research on DBS-PEP include investigating its potential as a therapeutic agent for other diseases and exploring its pharmacokinetics and toxicity.

Synthesis Methods

The synthesis of DBS-PEP involves the reaction of 2,5-dibromobenzenesulfonyl chloride with 2-ethylpiperidine in the presence of a base. The resulting product is purified through a series of steps, including recrystallization and chromatography. The yield of DBS-PEP can be optimized by adjusting the reaction conditions, such as the temperature and the amount of reagents used.

properties

IUPAC Name

1-(2,5-dibromophenyl)sulfonyl-2-ethylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17Br2NO2S/c1-2-11-5-3-4-8-16(11)19(17,18)13-9-10(14)6-7-12(13)15/h6-7,9,11H,2-5,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLKKGTPDAYAHFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1S(=O)(=O)C2=C(C=CC(=C2)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17Br2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2,5-Dibromophenyl)sulfonyl]-2-ethylpiperidine

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